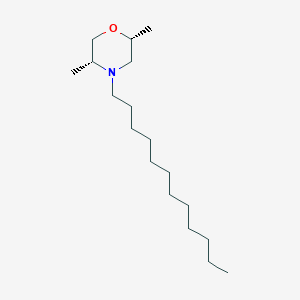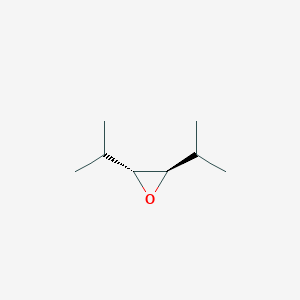
(2R,3R)-2,3-di(propan-2-yl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-2,3-di(propan-2-yl)oxirane is an epoxide that is oxirane substituted by propan-2-yl groups at positions 2 and 3 respectively (the 2R,3R-stereoisomer). It has a role as a metabolite.
Applications De Recherche Scientifique
Antifungal Activity
(2R,3R)-2,3-di(propan-2-yl)oxirane derivatives have been synthesized and evaluated for their antifungal activity. For instance, (2R,3R)-2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol, a compound derived from this oxirane, demonstrated potent antifungal properties both in vitro and in vivo (Tasaka et al., 1993).
Chemical Synthesis and Reactions
The oxirane has been utilized in various chemical synthesis processes. For example:
- It served as an intermediate in the synthesis of sulfur-containing antifungal azoles (Ide & Nakata, 1999).
- In synthesizing naturally occurring (2S,3S)-(+)-aziridine-2,3-dicarboxylic acid, (2R,3R)-(−)-oxirane-2,3-dicarboxylate was used as a precursor (Legters et al., 1991).
- The compound was involved in regio- and diastereoselective ring-opening reactions for synthesizing cholesteryl ester transfer protein (CETP) inhibitors (Li et al., 2010).
Theoretical Studies
Theoretical studies have been conducted on the catalytic hydrogenation of oxirane and its derivatives, providing insights into the reaction mechanisms and chemical parameters involved (Kuevi et al., 2012).
Applications in Organic Chemistry
(2R,3R)-2,3-di(propan-2-yl)oxirane and its derivatives have wide applications in organic chemistry, such as:
- Chemoenzymatic synthesis for obtaining various enantiomers (Sundby et al., 2004).
- Reactions with aromatic dithiols to produce sulfur-containing propan-2-ols (Mesropyan et al., 2009).
Synthetic Applications
This oxirane has been used in various synthetic applications, including:
- Synthesizing fluorinated compounds for regio- and stereo-selective ring openings (Arnone et al., 1992).
- Studying the reaction mechanisms of NO3 with acyclic monoalkenes, leading to oxirane products (Berndt & Böge, 1995).
Pharmaceutical Applications
While excluding drug use and dosage, it's notable that oxirane derivatives have been explored in pharmaceutical contexts:
- As intermediates in synthesizing lignin-related phenylcoumarans (Langer et al., 2006).
Propriétés
Nom du produit |
(2R,3R)-2,3-di(propan-2-yl)oxirane |
|---|---|
Formule moléculaire |
C8H16O |
Poids moléculaire |
128.21 g/mol |
Nom IUPAC |
(2R,3R)-2,3-di(propan-2-yl)oxirane |
InChI |
InChI=1S/C8H16O/c1-5(2)7-8(9-7)6(3)4/h5-8H,1-4H3/t7-,8-/m1/s1 |
Clé InChI |
IKASFLJHSHDRIQ-HTQZYQBOSA-N |
SMILES isomérique |
CC(C)[C@@H]1[C@H](O1)C(C)C |
SMILES canonique |
CC(C)C1C(O1)C(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





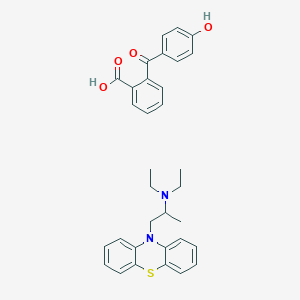
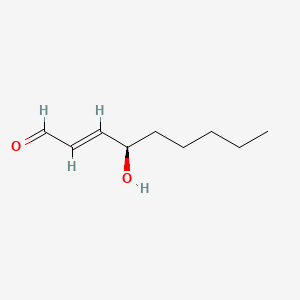

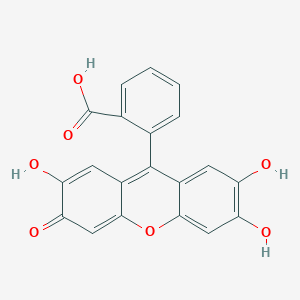


![1-[(1S,3R,6S,8R,11S,12S,14R,15R,16R)-6-(Dimethylamino)-14-hydroxy-12,16-dimethyl-7-methylidene-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]ethanone](/img/structure/B1253559.png)
![(1'R,2'S,3'S,5S,5'S,7'S,10'S,11'R,18'R)-7',11'-Dimethyl-18'-methylsulfanylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadeca-12,15-diene]-2,14'-dione](/img/structure/B1253567.png)

![(4E,6E,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate](/img/structure/B1253569.png)
![2-Methoxy-5-[(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol](/img/structure/B1253570.png)
